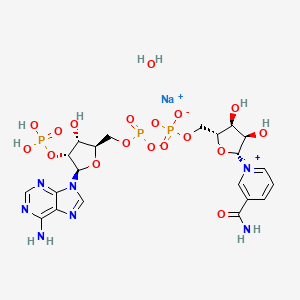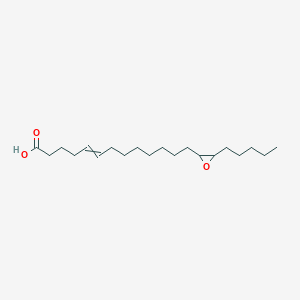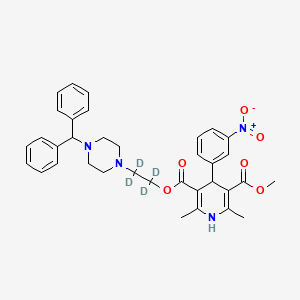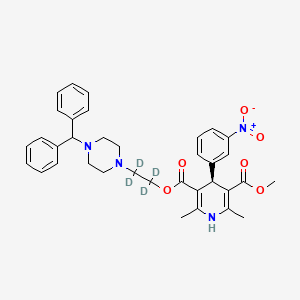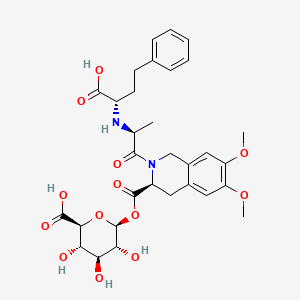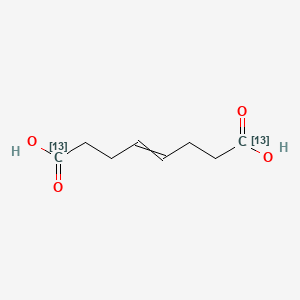
(4E)-4-Octenedioic Acid-1,8-13C2
Übersicht
Beschreibung
(4E)-4-Octenedioic Acid-1,8-13C2, also known as adipic acid-1,8-13C2, is a stable isotope labeled compound used in scientific research. It is a dicarboxylic acid that is commonly used in the synthesis of nylon and other polymers.
Wirkmechanismus
The mechanism of action of (4E)-4-Octenedioic Acid-1,8-13C2 is not fully understood. However, it is believed to work by altering the metabolic pathways of various compounds, leading to changes in cellular processes.
Biochemische Und Physiologische Effekte
(4E)-4-Octenedioic Acid-1,8-13C2 has been shown to have various biochemical and physiological effects. It has been found to be involved in the regulation of lipid metabolism and the synthesis of fatty acids. It has also been shown to have anti-inflammatory properties and may have a role in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4E)-4-Octenedioic Acid-1,8-13C2 in lab experiments is its stable isotope labeling. This allows for the tracing of metabolic pathways and the study of cellular processes. However, one limitation is that it can be expensive to produce and may not be readily available in all labs.
Zukünftige Richtungen
There are many future directions for the use of (4E)-4-Octenedioic Acid-1,8-13C2 in scientific research. One area of interest is the study of lipid metabolism and the role of (4E)-4-Octenedioic Acid-1,8-13C2 in the synthesis of fatty acids. Another area of interest is the use of (4E)-4-Octenedioic Acid-1,8-13C2 in the prevention and treatment of certain diseases, such as inflammation and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of (4E)-4-Octenedioic Acid-1,8-13C2 and its potential applications in various fields of study.
In conclusion, (4E)-4-Octenedioic Acid-1,8-13C2 is an important compound used in scientific research due to its stable isotope labeling. It has various scientific research applications, including the study of lipid metabolism and the synthesis of fatty acids. While it has advantages in lab experiments, it can also be expensive to produce and may not be readily available in all labs. There are many future directions for the use of (4E)-4-Octenedioic Acid-1,8-13C2 in scientific research, including the study of its mechanism of action and potential applications in disease prevention and treatment.
Wissenschaftliche Forschungsanwendungen
(4E)-4-Octenedioic Acid-1,8-13C2 is an important compound used in scientific research due to its stable isotope labeling. It is commonly used in metabolic studies to trace the metabolic pathways of various compounds. It is also used in the study of lipid metabolism and the synthesis of fatty acids.
Eigenschaften
IUPAC Name |
(1,8-13C2)oct-4-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C=CCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-Octenedioic Acid-1,8-13C2 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
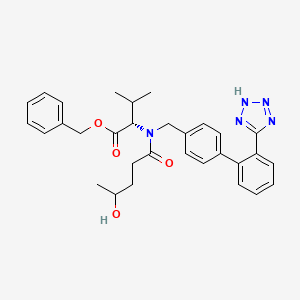
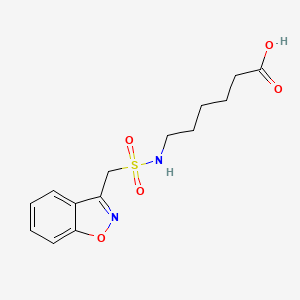
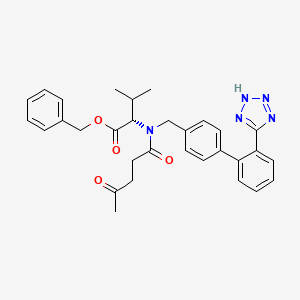

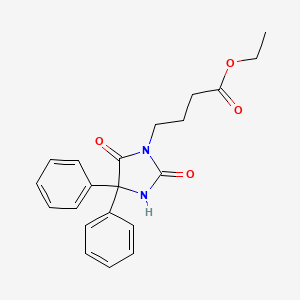
![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
